molecular formula C20H18FN5O2 B5346407 N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide

Cat. No. B5346407
M. Wt: 379.4 g/mol
InChI Key: JDXNGSYVSJFBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by scientists at Novartis, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide is complex and not fully understood. However, it is known that it acts as a modulator of sphingosine-1-phosphate (S1P) receptors, which are involved in the regulation of immune cell migration. By binding to these receptors, this compound can prevent immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its immunomodulatory effects, it has been shown to have anti-inflammatory, anti-proliferative, and anti-fibrotic effects. It has also been shown to have neuroprotective effects, which may be relevant to its potential use in the treatment of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide as a research tool is its specificity. Because it targets a specific receptor, it can be used to selectively modulate the behavior of immune cells without affecting other cell types. This makes it a valuable tool for studying the immune system and its role in disease. However, like any research tool, this compound has its limitations. For example, it may not accurately reflect the complex interactions that occur in vivo, and its effects may differ depending on the specific cell type and experimental conditions.

Future Directions

There are many potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Clinical trials have shown that this compound can reduce the frequency of relapses in patients with multiple sclerosis, and it is currently being investigated as a potential treatment for other autoimmune diseases. Another area of interest is its potential use in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. Finally, there is also interest in exploring the potential of this compound as a research tool for studying the immune system and its role in disease.

Synthesis Methods

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-3-yl)benzamide has been the subject of extensive scientific research, particularly in the field of immunology. It has been shown to have immunomodulatory effects, meaning that it can alter the behavior of immune cells in the body. This has led to its investigation as a potential treatment for a range of autoimmune diseases, including multiple sclerosis and inflammatory bowel disease.

properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O2/c21-14-5-3-4-13(8-14)10-26-11-15(9-18(26)27)24-20(28)17-7-2-1-6-16(17)19-22-12-23-25-19/h1-8,12,15H,9-11H2,(H,24,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXNGSYVSJFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.